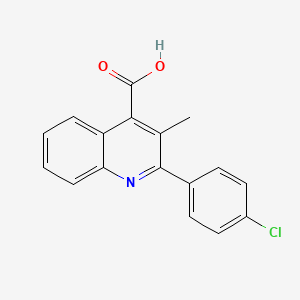

2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, DMSO-d₆) exhibits characteristic resonances:

- δ 8.35–8.39 ppm : Doublets for H-5 and H-7 protons of the quinoline ring.

- δ 7.85–7.91 ppm : Multiplet signals from the 4-chlorophenyl group.

- δ 2.39 ppm : Singlet for the methyl group at position 3.

- δ 11.00 ppm : Broad singlet for the carboxylic acid proton.

¹³C NMR (125 MHz, DMSO-d₆) confirms the structure:

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (KBr, cm⁻¹) :

- 2920–2855 : C–H stretching (methyl and aromatic).

- 1709 : Intense carbonyl (C=O) stretch of the carboxylic acid.

- 1593–1504 : C=C aromatic ring vibrations.

High-Resolution Mass Spectrometry (HRMS) :

- Observed [M+H]⁺ : m/z 298.06294 (calculated 298.06300 for C₁₇H₁₂ClNO₂).

- Isotopic pattern: Distinct ³⁵Cl/³⁷Cl doublet at m/z 298/300 (3:1 ratio).

Comparative Analysis with Quinoline-4-carboxylic Acid Derivatives

Table 2: Structural and spectral comparisons

Key differences arise from electronic effects:

- Electron-withdrawing groups (e.g., Cl, Br) deshield adjacent protons, upshifting NMR signals by 0.2–0.5 ppm.

- Methyl groups increase electron density at C3, reducing quinoline ring planarity and altering dihedral angles by 5–10° compared to unsubstituted derivatives.

- Carboxylic acid proton environments vary with substituent electronegativity, with δ values spanning 11.00–14.00 ppm.

特性

IUPAC Name |

2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-4-2-3-5-14(13)19-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMJUPLERGXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358003 | |

| Record name | 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43071-47-2 | |

| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43071-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43071-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Introduction of Substituents: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The methyl group can be introduced via alkylation reactions using methyl iodide and a base like potassium carbonate.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Quinoline derivatives with reduced functional groups.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise as a lead molecule for the development of new drugs due to its diverse biological activities.

- Anticancer Activity : Research indicates that 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated effectiveness against breast cancer (MCF-7) and lung cancer (H460) cells, with IC50 values indicating its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 168.78 |

| H460 | 257.87 |

This data suggests that the compound may interfere with the cell cycle, particularly causing G1 phase arrest, which hinders DNA replication processes.

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against several bacterial strains, revealing promising results.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.5 |

| Escherichia coli | 14.0 |

| Pseudomonas aeruginosa | 13.5 |

These findings indicate potential therapeutic applications in treating bacterial infections, especially those resistant to conventional antibiotics.

Breast Cancer Treatment

A notable case study highlighted the use of this compound in combination therapies for breast cancer. The results showed enhanced efficacy when paired with traditional chemotherapeutic agents, suggesting a synergistic effect that could improve patient outcomes.

Antimicrobial Development

Another study focused on synthesizing derivatives of this compound to enhance its antibacterial properties. The structural modifications aimed to improve its activity against resistant bacterial strains, showcasing its potential as a lead compound in drug development.

作用機序

The mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

類似化合物との比較

Key Observations :

- Halogen Substitution : Bromine at position 6 (CAS 438531-53-4) increases molecular weight and steric hindrance, which may enhance fluorescence properties but reduce solubility .

- Functional Group Modifications : The sulfanyl group in CAS 477867-89-3 introduces a sulfur atom, enhancing lipophilicity and enabling redox-mediated interactions .

Physicochemical and Electronic Properties

Computational studies (DFT at B3LYP/6-311G(d,p)) reveal:

- Dipole Moments : The 4-chlorophenyl derivative exhibits a dipole moment of 4.82 Debye, higher than the 3-chlorophenyl analogue (4.12 Debye), indicating greater polarity .

- HOMO-LUMO Gaps : A narrower gap (4.1 eV) in the target compound compared to the sulfanyl derivative (4.6 eV) suggests higher reactivity .

- π-π Interactions: Crystallographic data for 3-(4-chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one shows centroid-to-centroid distances of 3.428–3.770 Å, critical for solid-state packing and solubility .

生物活性

2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is . It features a quinoline backbone with a carboxylic acid functional group, which is essential for its biological activity. The presence of the chlorophenyl moiety enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. HDAC inhibitors are being explored for their ability to induce apoptosis in cancer cells by reactivating silenced tumor suppressor genes .

Case Study:

A study involving the synthesis and evaluation of quinoline derivatives found that certain modifications to the quinoline structure resulted in enhanced HDAC inhibitory activity, leading to increased apoptosis in cancer cell lines such as MCF-7 and T-24. The IC50 values for these compounds ranged from 100 µM to 200 µM, demonstrating their potency as potential anticancer agents .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The carboxylic acid group is believed to contribute to the interaction with bacterial enzymes, thereby inhibiting their growth. In vitro studies have reported that compounds similar to this compound exhibit activity against various bacterial strains, including multidrug-resistant organisms .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 2-(substituted phenyl) derivatives | Staphylococcus aureus | 16 µg/mL |

| 3-Methylquinoline derivatives | Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial growth.

- Apoptosis Induction : It triggers programmed cell death in cancer cells through various pathways, including the activation of caspases.

- Antioxidant Activity : Some studies suggest that quinoline derivatives possess antioxidant properties, which may protect normal cells from oxidative stress induced by chemotherapy .

Research Findings

Recent studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activities. For example, modifications at the phenyl ring or alterations in the carboxylic acid group have been shown to significantly affect potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship (SAR) Analysis

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased potency against HDACs |

| Variation in alkyl chain length | Altered lipophilicity and bioavailability |

| Presence of halogens | Enhanced antimicrobial activity |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Catalysts/Solvents | Yield Range | Key Reference |

|---|---|---|---|

| 1 | Pd/Cu in DMF | 60–75% | |

| 2 | AlCl₃ in toluene | 70–85% | |

| 3 | NaOH in MeOH/H₂O | 85–90% |

Basic: Which spectroscopic and chromatographic techniques are employed to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; quinoline protons at δ 8.1–8.8 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic systems .

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 columns (e.g., 90:10 MeOH/H₂O mobile phase) assess purity (>98%) .

- X-ray Crystallography:

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Purity/Resolution |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | >95% |

| HPLC | 254 nm UV | >98% |

| XRD | SHELXL-2018 | 0.8–1.0 Å |

Advanced: How can researchers resolve contradictions in spectroscopic data arising from isomer formation during synthesis?

Methodological Answer:

Isomerization during synthesis (e.g., cis/trans or diastereomers) can lead to conflicting NMR/MS data. Strategies include:

- Selective Crystallization: Use solvent polarity gradients (e.g., EtOAc/hexane) to isolate dominant isomers .

- Lewis Acid-Mediated Isomerization: Treat crude mixtures with BF₃·Et₂O or H₂SO₄ to convert undesired isomers .

- Dynamic HPLC: Chiral columns (e.g., Chiralpak AD-H) separate enantiomers for individual characterization .

Advanced: What strategies are effective in troubleshooting low yields during the cyclization step of the synthesis?

Methodological Answer:

Low yields often stem from incomplete cyclization or side reactions. Solutions:

- Catalyst Screening: Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. AlCl₃) to optimize ring closure .

- Solvent Optimization: Switch from polar aprotic (DMF) to aromatic solvents (toluene) to stabilize transition states .

- Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) to minimize decomposition .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal: Collect in sealed containers for incineration by licensed facilities .

Advanced: How does the electronic environment of the chlorophenyl group influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing Cl group activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks.

- Mechanistic Insight: DFT calculations show decreased electron density at the para position, favoring SNAr reactions with strong nucleophiles (e.g., -NH₂) at elevated temperatures .

- Experimental Validation: React with amines in DMSO at 120°C to replace Cl with -NR₂ groups, confirmed by LC-MS .

Advanced: What in vitro models are appropriate for assessing the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays:

- MIC Tests: Use Gram-positive (S. aureus) and Gram-negative (E. coli) strains in broth microdilution assays .

- Anticancer Screening:

- MTT Assay: Evaluate cytotoxicity against HeLa or MCF-7 cell lines (IC₅₀ < 50 µM suggests potency) .

- Enzyme Inhibition:

- Kinase Assays: Test inhibition of EGFR or HER2 via fluorescence polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。